Galactinol dihydrate

Antioxidant activity Reactive oxygen species Plant oxidative stress

Researchers requiring precise RFO pathway quantification face systematic error when substituting galactinol with raffinose or stachyose due to distinct chromatographic retention and non-equivalent enzymatic function. Galactinol dihydrate (≥98% HPLC) is the certified reference standard that eliminates this risk. - Serves as the obligate substrate for galactinol synthase (GolS) activity assays; downstream RFOs cannot substitute. - Enables validated LC-MS/GC-MS calibration for seed storability programs and food authentication testing. - Supplied with batch-specific purity certification to support ISO 17025 and AOAC method compliance.

Molecular Formula C12H22O11 · 2H2O
Molecular Weight 378.3
CAS No. 1217474-91-3
Cat. No. B593393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalactinol dihydrate
CAS1217474-91-3
Synonyms1-O-α-D-galactopyranosyl-myo-inositol, dihydrate
Molecular FormulaC12H22O11 · 2H2O
Molecular Weight378.3
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)O)O)O)O.O.O
InChIInChI=1S/C12H22O11.2H2O/c13-1-2-3(14)4(15)10(21)12(22-2)23-11-8(19)6(17)5(16)7(18)9(11)20;;/h2-21H,1H2;2*1H2/t2-,3+,4+,5?,6-,7+,8-,9-,10-,11?,12-;;/m1../s1
InChIKeyHGCURVXTXVAIIR-ITYUJIADSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Galactinol Dihydrate: Definition & Analytical Baseline


Galactinol dihydrate (CAS 1217474-91-3; molecular formula C12H22O11·2H2O; MW 378.33 g/mol) is a crystalline α-galactoside of myo-inositol that serves as the obligate galactosyl donor for the biosynthesis of raffinose family oligosaccharides (RFOs) [1][2]. This compound exists in its hydrated dihydrate form, incorporating two water molecules into its crystal lattice, which distinguishes it from anhydrous galactinol (CAS 3687-64-7) in terms of handling, storage stability, and analytical quantification . Commercial analytical standards are typically supplied with HPLC-verified purity of ≥98.0%, and the compound is explicitly applied as a certified reference standard for carbohydrate quantification in plant metabolomics, seed biology, and food authentication research [3].

Dihydrate analytical standard; distinct crystalline form from anhydrous
Certified reference material for carbohydrate quantification workflows
Validated for plant metabolomics, seed biology, and food authentication research

Why Galactinol Dihydrate Cannot Be Substituted


Substitution of galactinol dihydrate with other raffinose family oligosaccharides (RFOs) such as raffinose or stachyose introduces systematic error and functional non-equivalence due to two non-negotiable factors. First, galactinol is the sole galactosyl donor that initiates the entire RFO biosynthetic cascade; raffinose and stachyose are downstream products that cannot recapitulate this upstream enzymatic function [1][2]. Second, although all three compounds exhibit hydroxyl radical scavenging activity, their reaction rate constants with •OH differ substantially—a property that directly impacts experimental interpretation in oxidative stress studies where precise antioxidant quantification is required [3]. Analytical methods calibrated with galactinol standards cannot be validly substituted with raffinose or stachyose due to distinct chromatographic retention times, mass spectrometric fragmentation patterns, and detector response factors [4].

Functional mismatch with downstream RFOs
Raffinose and stachyose are biosynthetic end-products, not galactosyl donors. Pathway initiation and GolS assay studies require galactinol specifically.
Analytical method incompatibility
Chromatographic retention and MS fragmentation patterns differ among RFOs. Calibration with galactinol cannot be transferred to raffinose or stachyose methods.
Hydrate/anhydrous form confusion
Anhydrous galactinol has a lower molecular weight; assuming dihydrate identity introduces systematic gravimetric error in standard preparation.

Galactinol Dihydrate Evidence vs Analogs


Hydroxyl Radical Scavenging vs Stachyose

In hydroxyl radical scavenging assays, galactinol and raffinose demonstrate measurable but lower second-order rate constants compared to stachyose, establishing a clear activity hierarchy among RFO family members. Nishizawa-Yokoi et al. reported that the rate constant for the reaction between stachyose and hydroxyl radicals was 1.1 ± 0.29 × 10¹⁰ M⁻¹s⁻¹, which was higher than those determined for both galactinol and raffinose [1]. This quantitative ranking enables researchers to select galactinol specifically when studying basal or intermediate-level antioxidant contributions, or when the biological context involves galactinol-specific accumulation patterns rather than stachyose-dependent seed-specific responses [1][2].

•OH scavenging vs stachyose
Head-to-head
Second-order rate constant (k) for •OH: galactinol
Supports intermediate-level antioxidant study fit
Galactinol rate constant lower than stachyose; context-dependent selection for vegetative stress models
Obligate galactosyl donor
Class-level
Exclusive galactosyl donor for RFO biosynthesis; GolS (EC 2.4.1.123) irreversibly synthesizes galactinol. Raffinose and stachyose cannot serve as donors.
Pathway initiation studies require galactinol
Functional exclusivity; no alternative RFO compound can substitute in GolS assays
Dihydrate vs anhydrous
Head-to-head
MW 378.33 g/mol (dihydrate) vs 342.30 g/mol (anhydrous); 10.5% mass difference from two lattice water molecules. Dihydrate certified as analytical standard.
Gravimetric preparation requires correct hydrate form
Systematic quantification error if anhydrous form is used while assuming dihydrate mass
HPLC purity certification
Data to verify
≥98.0% HPLC purity (vendor-certified). Validated for GC/MS, HPLC, and GC carbohydrate methods.
Certified reference material for reproducible calibration
Supplier certificate; inter-laboratory verification recommended
Antioxidant activity Reactive oxygen species Plant oxidative stress

Obligate Galactosyl Donor in RFO Synthesis

Galactinol occupies a unique, non-substitutable position as the exclusive galactosyl donor for the entire raffinose family oligosaccharide biosynthetic cascade. The pathway is initiated exclusively by galactinol synthase (GolS; EC 2.4.1.123), which irreversibly synthesizes galactinol from UDP-D-galactose and myo-inositol [1][2]. Subsequent formation of raffinose and stachyose are catalyzed by raffinose synthase (RS; EC 2.4.1.82) and stachyose synthase (STS; EC 2.4.1.67), respectively, each using sucrose and galactinol as the galactosyl donor substrate [2]. Raffinose and stachyose are downstream end-products that cannot serve as galactosyl donors; therefore, any experimental investigation of RFO pathway initiation, flux regulation, or galactinol synthase activity fundamentally requires galactinol itself [1].

Obligate galactosyl donor
Class-level
Exclusive galactosyl donor for RFO biosynthesis; GolS (EC 2.4.1.123) irreversibly synthesizes galactinol. Raffinose and stachyose cannot serve as donors.
Pathway initiation studies require galactinol
Functional exclusivity; no alternative RFO compound can substitute in GolS assays
RFO biosynthesis Galactinol synthase Carbohydrate metabolism

Hydrate vs Anhydrous Form

Galactinol dihydrate (CAS 1217474-91-3) incorporates two moles of water per mole of galactinol in its crystalline lattice, resulting in a molecular weight of 378.33 g/mol compared to 342.30 g/mol for anhydrous galactinol (CAS 3687-64-7)—a 10.5% mass difference that directly impacts gravimetric preparation of standard solutions and quantitative calibration [1]. The dihydrate form is explicitly specified as the analytical standard grade by major suppliers, with purity certified as ≥98.0% by HPLC, whereas anhydrous forms are less commonly validated for analytical applications [2]. Inaccurate assumption of the hydrate state introduces systematic quantitative error in LC-MS and GC-MS quantification of tissue galactinol content [3].

Dihydrate vs anhydrous
Head-to-head
MW 378.33 g/mol (dihydrate) vs 342.30 g/mol (anhydrous); 10.5% mass difference from two lattice water molecules. Dihydrate certified as analytical standard.
Gravimetric preparation requires correct hydrate form
Systematic quantification error if anhydrous form is used while assuming dihydrate mass
Analytical standard Hydrate form Quantitative metabolomics

HPLC Purity Certification

Commercial galactinol dihydrate analytical standards are supplied with vendor-certified HPLC purity of ≥98.0%, a quantitative specification that enables reproducible calibration and method validation across independent laboratories . This standardized purity level distinguishes analytical-grade galactinol dihydrate from research-grade RFOs that may lack formal purity certification or exhibit batch-to-batch variability . The compound is validated as suitable for GC/MS, HPLC, and gas chromatography applications, with compatibility explicitly documented for oligosaccharide analyte class methods .

HPLC purity certification
Data to verify
≥98.0% HPLC purity (vendor-certified). Validated for GC/MS, HPLC, and GC carbohydrate methods.
Certified reference material for reproducible calibration
Supplier certificate; inter-laboratory verification recommended
HPLC purity Analytical standard Carbohydrate quantification

Galactinol Dihydrate Validated Applications


Seed Longevity Biomarker Quantification

Galactinol dihydrate serves as a validated analytical standard for quantifying galactinol accumulation in seeds, which correlates with seed longevity and storability. Vidigal et al. established galactinol as a biochemical marker for seed longevity, with elevated galactinol levels associated with extended viability in Arabidopsis and crop species [1]. The dihydrate analytical standard enables precise LC-MS or GC-MS calibration for seed quality assessment programs, breeding selection for improved storability, and quality control in seed bank management [1][2].

Oxidative Stress Protection Assays

Galactinol dihydrate is appropriate for in vitro and in vivo oxidative stress studies where the objective is to quantify the contribution of endogenous galactinol to hydroxyl radical scavenging. Nishizawa-Yokoi et al. demonstrated that galactinol and raffinose protect salicylate from •OH attack in vitro, and that Arabidopsis plants overexpressing GolS accumulate higher galactinol levels with correspondingly increased tolerance to methylviologen (MV)-induced oxidative stress, salinity, and chilling [1][2]. Researchers should select galactinol (not stachyose) when the biological system under study involves vegetative tissue stress responses, as stachyose accumulation is restricted to seeds [1].

RFO Pathway Flux & GolS Assays

Galactinol dihydrate is the required substrate standard for in vitro galactinol synthase (GolS; EC 2.4.1.123) activity assays and RFO pathway flux studies. Because GolS irreversibly synthesizes galactinol as the rate-limiting first step in RFO biosynthesis, quantification of galactinol production is the direct measure of pathway initiation capacity [1][2]. No alternative RFO compound (raffinose, stachyose, verbascose) can substitute for galactinol in this enzymatic context, as these are downstream products that do not serve as galactosyl donors [1].

Food and Feed Carbohydrate Profiling

Galactinol dihydrate (≥98.0% HPLC purity) is applicable as a certified reference material for oligosaccharide quantification in food matrices, particularly for compliance testing of galacto-oligosaccharides (GOS) in infant formula and nutritional products. Sigma-Aldrich explicitly lists this compound under 'food and beverages' application category with validated techniques including GC/MS, HPLC, and gas chromatography [1]. Laboratories operating under ISO 17025 or following AOAC methods require certified analytical standards for method validation and calibration; galactinol dihydrate meets this regulatory-grade requirement where non-certified RFO standards do not [1][2].

Application
Selection Property
Validation Focus
Seed longevity biomarker quantification
Certified dihydrate standard for LC-MS/GC-MS calibration
Calibration reproducibility across seed matrices
Plant oxidative stress research
Intermediate hydroxyl radical scavenger (vs stachyose)
Vegetative tissue stress model relevance
RFO pathway initiation & GolS assays
Exclusive galactosyl donor substrate for enzymatic studies
GolS activity assay specificity verification
Food oligosaccharide profiling
Certified reference material for HPLC/GC carbohydrate methods
Method validation documentation context (ISO 17025 framework)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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